Thymidine,3'-deoxy-3'-iodo-
Overview
Description
Thymidine,3'-deoxy-3'-iodo- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and an iodinated oxolane moiety
Preparation Methods
The synthesis of Thymidine,3'-deoxy-3'-iodo- typically involves multiple steps. One common synthetic route includes the iodination of a precursor compound followed by cyclization to form the oxolane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium azide or silver nitrate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Thymidine,3'-deoxy-3'-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or immune responses .
Comparison with Similar Compounds
Similar compounds to Thymidine,3'-deoxy-3'-iodo- include other iodinated pyrimidine derivatives and oxolane-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of Thymidine,3'-deoxy-3'-iodo- lies in its specific iodination pattern and the presence of the oxolane ring, which can influence its interaction with biological targets .
Properties
IUPAC Name |
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)7-2-6(4-14)8(11)17-7/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIROXRSEGERTP-CSMHCCOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)I)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931540 | |
Record name | 4-Hydroxy-1-[4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14260-82-3 | |
Record name | 3'-Deoxy-3'-iodothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014260823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1-[4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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